Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate
Overview
Description
Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate is an organic compound with the empirical formula C22H20ClNO4S and a molecular weight of 429.92 g/mol . This compound is known for its unique chemical structure, which includes a benzoate ester, a chlorophenyl group, and a methylsulfonylamino group. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
The synthesis of Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate typically involves the reaction of 4-chlorobenzylamine with methyl 4-formylbenzoate in the presence of a sulfonylating agent such as methylsulfonyl chloride . The reaction conditions often include the use of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate involves its interaction with specific molecular targets. The compound’s sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate can be compared with similar compounds such as:
Methyl 4-chlorobenzoate: This compound lacks the sulfonylamino group, making it less versatile in chemical reactions.
Ethyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate: This compound has an ethyl ester instead of a methyl ester, which can influence its reactivity and solubility.
Methyl 4-[(4-methylphenyl)methyl-methylsulfonylamino]benzoate: This compound has a methyl group instead of a chlorine atom on the phenyl ring, affecting its chemical properties.
Properties
IUPAC Name |
methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-22-16(19)13-5-9-15(10-6-13)18(23(2,20)21)11-12-3-7-14(17)8-4-12/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUIQKXZPIHKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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